molecular formula C23H27N3O4 B2441493 N-(3-isopropoxypropyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892280-68-1

N-(3-isopropoxypropyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2441493
CAS No.: 892280-68-1
M. Wt: 409.486
InChI Key: DXRXHNPRTGEHRB-UHFFFAOYSA-N
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Description

This compound is a derivative of tetrahydroquinazoline, which is a type of heterocyclic compound. Tetrahydroquinazolines have been studied for their potential biological activities . The isopropoxypropyl group attached to the nitrogen atom could potentially increase the lipophilicity of the compound, which might affect its biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the tetrahydroquinazoline core, with the isopropoxypropyl group attached to one of the nitrogen atoms and the phenethyl group attached to the carbon atom at the 3-position of the tetrahydroquinazoline ring .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The amide group might undergo hydrolysis under acidic or basic conditions. The tetrahydroquinazoline ring might undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of the isopropoxypropyl group might increase its lipophilicity, which could affect its solubility in different solvents .

Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on the synthesis of complex heterocyclic compounds, including those related to quinazoline derivatives. These studies explore novel synthetic routes and chemical reactions to produce compounds with potentially useful biological activities. For example, the synthesis of benzo-, pyrido-, and thieno-fused N-hydroxy-4-oxopyrimidine-2-carboxylic acid derivatives has been reported, highlighting a methodological approach to creating cyclic hydroxamic acids and related analogues through a multi-step sequence involving reactions of aminohydroxamates with methyl trimethoxyacetate (Bosch et al., 2011).

Potential Biological Applications

Various quinazoline derivatives have been synthesized and evaluated for their potential biological activities, including antimicrobial, antitumor, and enzyme inhibition properties. For instance, a series of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides were synthesized and screened for in vitro antibacterial and antifungal activities, demonstrating the antimicrobial potential of quinazoline derivatives (Desai et al., 2011).

Antitumor Activities

Quinazoline compounds have also been studied for their antitumor activities. Research has focused on the synthesis of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives, investigating the effects of side chain positioning on biological activity against in vivo tumors, which could inform future antitumor drug development (Bu et al., 2001).

Future Directions

Further studies could be conducted to investigate the biological activity of this compound. This could include in vitro and in vivo studies to evaluate its potential therapeutic effects. Additionally, studies could be conducted to optimize its structure for improved activity and selectivity .

Properties

IUPAC Name

2,4-dioxo-3-(2-phenylethyl)-N-(3-propan-2-yloxypropyl)-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4/c1-16(2)30-14-6-12-24-21(27)18-9-10-19-20(15-18)25-23(29)26(22(19)28)13-11-17-7-4-3-5-8-17/h3-5,7-10,15-16H,6,11-14H2,1-2H3,(H,24,27)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRXHNPRTGEHRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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